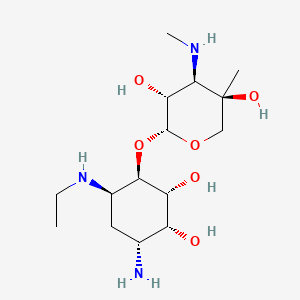
Oxirane, 2-((2,4-dibromo-5-methylphenoxy)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-((2,4-dibromo-5-methylphenoxy)methyl)- typically involves the reaction of 2,4-dibromo-5-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the desired oxirane compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is purified through techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxirane, 2-((2,4-dibromo-5-methylphenoxy)methyl)- undergoes various chemical reactions, including:
Nucleophilic substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms, leading to debrominated products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alcohols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic substitution: Produces ring-opened products with various functional groups.
Oxidation: Yields diols or other oxidized compounds.
Reduction: Results in debrominated derivatives.
Aplicaciones Científicas De Investigación
Oxirane, 2-((2,4-dibromo-5-methylphenoxy)methyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Oxirane, 2-((2,4-dibromo-5-methylphenoxy)methyl)- involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in applications such as drug development, where the compound can modify specific proteins or enzymes, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2,4-Dichlorophenoxy)methyl)oxirane
- 2-((2,4-Difluorophenoxy)methyl)oxirane
- 2-((2,4-Dimethylphenoxy)methyl)oxirane
Uniqueness
Oxirane, 2-((2,4-dibromo-5-methylphenoxy)methyl)- is unique due to the presence of bromine atoms, which impart distinct chemical properties such as increased reactivity and potential biological activity. Compared to its chlorinated or fluorinated analogs, the brominated compound may exhibit different reactivity patterns and biological effects, making it a valuable compound for specific applications.
Propiedades
| 72727-69-6 | |
Fórmula molecular |
C10H10Br2O2 |
Peso molecular |
321.99 g/mol |
Nombre IUPAC |
2-[(2,4-dibromo-5-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H10Br2O2/c1-6-2-10(9(12)3-8(6)11)14-5-7-4-13-7/h2-3,7H,4-5H2,1H3 |
Clave InChI |
ZBJLKYJROIWGKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Br)Br)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)


